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Compound of Interest

Compound Name:
5-Fluoro-2-nitrophenyl 3-

methylbenzoate

CAS No.: 219688-25-2

Cat. No.: B2599732

Get Quote

Executive Summary
5-Fluoro-2-nitrophenyl 3-methylbenzoate (CAS: 219688-25-2) is a specialized organic

intermediate characterized by a molecular weight of 275.23 g/mol .[1][2][3] Structurally, it is an

activated ester derived from 3-methylbenzoic acid and 5-fluoro-2-nitrophenol.

In drug development, this compound serves as a critical acylating agent. The electron-

withdrawing nature of the ortho-nitro and meta-fluoro substituents on the phenolic ring activates

the carbonyl carbon, facilitating facile nucleophilic attack by amines. This guide details the

physicochemical standards, synthetic pathways, and analytical validation protocols required for

its rigorous application in medicinal chemistry.

Part 1: Physicochemical Profile & Molecular Weight
Analysis
Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight of 275.23

g/mol must be used for all molarity calculations.
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Table 1: Physicochemical Specifications
Property Value Notes

Molecular Weight 275.23 g/mol
Average mass for

stoichiometric calc.

Exact Mass 275.0594 g/mol
Monoisotopic mass for HRMS

validation.

Molecular Formula C₁₄H₁₀FNO₄

CAS Number 219688-25-2 Primary identifier.[1][3]

Physical State Solid (Pale Yellow) Typical of nitrophenyl esters.

Solubility DCM, THF, DMF
Hydrolytically unstable in basic

aqueous media.

Isotopic Distribution for Mass Spectrometry
For researchers utilizing High-Resolution Mass Spectrometry (HRMS), the molecular ion

or

will not correspond simply to the average weight.

Monoisotopic Mass (C₁₄H₁₀FNO₄): 275.0594 Da

Expected

: 276.0667 m/z

Expected

: 298.0486 m/z

Part 2: Synthetic Methodology (Autonomy &
Causality)
Expertise Note: While commercial sources exist, in-house preparation is often required to

ensure fresh activation, as nitrophenyl esters can degrade via hydrolysis over time. The most
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robust method involves Steglich esterification or Acid Chloride coupling. The protocol below

utilizes the Acid Chloride method for superior atom economy and purification ease.

Reagents
Precursor A: 3-Methylbenzoic acid (m-Toluic acid)

Precursor B: 5-Fluoro-2-nitrophenol[4]

Activator: Thionyl Chloride (

) or Oxalyl Chloride

Base: Triethylamine (

) or Pyridine

Step-by-Step Protocol
Activation (Acid Chloride Formation):

Dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DCM.

Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C.

Causality: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, drastically

accelerating the conversion to acid chloride.

Stir at RT for 2 hours until gas evolution (

,

,

) ceases. Concentrate in vacuo to remove excess oxalyl chloride.

Coupling (Esterification):

Redissolve the crude acid chloride in anhydrous DCM.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/CN107935858B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2599732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 5-fluoro-2-nitrophenol (1.0 eq) and cool to 0°C.

Add

(1.5 eq) dropwise.

Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and

preventing acid-catalyzed degradation.

Stir for 4-6 hours, allowing the solution to warm to RT.

Workup & Purification:

Wash organic layer with 1M HCl (to remove amine), saturated

(to remove unreacted phenol), and brine.

Dry over

and concentrate.

Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow
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Figure 1: Logical flow for the chemical synthesis of the target ester via acid chloride activation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2599732/docs?utm_src=pdf-body-img#comprehensive-technical-guide-5-fluoro-2-nitrophenyl-3-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2599732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Analytical Validation (Trustworthiness)
A self-validating system requires confirming both the structure and the purity.

High-Resolution Mass Spectrometry (HRMS)
Method: ESI-TOF (Positive Mode).

Acceptance Criteria: The observed mass must be within 5 ppm of the calculated

monoisotopic mass (275.0594).

Diagnostic: Presence of a hydrolysis peak (157.01 for the nitrophenol) indicates sample

degradation.

Nuclear Magnetic Resonance (NMR)[5][6][7]
1H NMR (400 MHz, CDCl3):

Methyl Group: Singlet approx.

2.45 ppm (3H).

Benzoate Region: Multiplets

7.4–8.0 ppm (4H).

Nitrophenyl Region: The proton ortho to the nitro group will be significantly deshielded (

> 8.0 ppm). The fluorine coupling will split signals into doublets/multiplets.

19F NMR:

Single signal around

-100 to -110 ppm (typical for fluoro-aromatics).

Part 4: Functional Application in Drug Development
This molecule is not merely an endpoint; it is a reagent. It belongs to the class of "Active

Esters."
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Mechanism of Action: The 5-fluoro-2-nitrophenol moiety is a good leaving group (

approx 6-7). When reacted with a primary or secondary amine (e.g., a drug pharmacophore or
amino acid), the amine attacks the carbonyl, expelling the nitrophenol and forming a stable
amide bond.

Advantages over Standard Coupling Reagents (EDC/HATU):

Selectivity: Can be isolated and stored, allowing for controlled reactions without excess

coupling reagents in the final pot.

Monitoring: The release of the nitrophenolate byproduct is often yellow, providing a visual

indicator of reaction progress.

Visualization: Activation Pathway
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Figure 2: The mechanistic pathway of amide bond formation utilizing the active ester.

References
PubChem. (2025).[5][6] 5-Fluoro-2-nitrophenol (Precursor Data). National Library of

Medicine. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2599732/docs?utm_src=pdf-body-img#comprehensive-technical-guide-5-fluoro-2-nitrophenyl-3-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-fluoro-2-methyl-3-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/9937
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2599732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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